molecular formula C19H17N3O2S B2861233 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1323715-26-9

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2861233
CAS No.: 1323715-26-9
M. Wt: 351.42
InChI Key: UMRIUTVEEKELOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied. This includes investigations into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a cyclopropylamino group and a carboxamide moiety contributes to its potential as a drug candidate. The molecular formula is C18_{18}H18_{18}N2_{2}O2_{2}S, and it has a molecular weight of approximately 342.41 g/mol.

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes associated with cancer progression, including dihydrofolate reductase (DHFR). Studies indicate that similar benzamide derivatives can downregulate DHFR protein levels, leading to reduced cell proliferation in resistant cancer cells .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects in vitro. It has been tested against several cancer cell lines, demonstrating cytotoxicity that correlates with its concentration .
  • Neuroprotective Effects : Some benzamide derivatives have been investigated for their neuroprotective properties, although specific data on this compound is limited. Comparisons with other classes of compounds indicate varying degrees of neuroprotection against oxidative stress-induced cell death .

Pharmacological Profiles

Activity Description
AnticancerExhibits cytotoxic effects on various cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR), impacting folate metabolism
NeuroprotectionPotential protective effects against oxidative stress (not extensively studied)

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Research into the mechanisms of action revealed that the compound's inhibition of DHFR leads to decreased levels of NADPH, destabilizing DHFR protein and reducing its activity in resistant cancer cell lines. This mechanism was particularly evident in studies involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells .

Clinical Implications

The findings from these studies support the potential for this compound to be developed into a therapeutic agent for cancers that exhibit resistance to conventional treatments.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIUTVEEKELOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.